molecular formula C6H5IN2O4S B3228152 4-Iodo-2-nitrobenzene-1-sulfonamide CAS No. 1261761-65-2

4-Iodo-2-nitrobenzene-1-sulfonamide

Cat. No.: B3228152
CAS No.: 1261761-65-2
M. Wt: 328.09
InChI Key: ZQVLHIZSXGLZLE-UHFFFAOYSA-N
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Description

4-Iodo-2-nitrobenzene-1-sulfonamide (CAS 1261761-65-2) is a high-purity chemical compound offered for research applications. With a molecular formula of C 6 H 5 IN 2 O 4 S and a molecular weight of 328.08 g/mol , this aromatic sulfonamide features an iodine atom and a nitro group on its benzene ring. This specific structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of more complex sulfonamide derivatives . The iodine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse library of compounds for screening and development. The sulfonamide group is a key pharmacophore found in many therapeutic agents, suggesting this compound's potential utility in medicinal chemistry research for constructing novel enzyme inhibitors. Likewise, the nitro group can be reduced to an amine, providing a versatile pathway to new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper handling procedures should be followed, and it is recommended to store the material according to the provided safety data sheet.

Properties

IUPAC Name

4-iodo-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVLHIZSXGLZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-nitrobenzene-1-sulfonamide typically involves the nitration of 4-iodobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of the sulfonamide group.

Major Products Formed

    Substitution: Formation of 4-azido-2-nitrobenzene-1-sulfonamide or 4-cyano-2-nitrobenzene-1-sulfonamide.

    Reduction: Formation of 4-iodo-2-aminobenzene-1-sulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
4-Iodo-2-nitrobenzene-1-sulfonamide serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various reactions, particularly in the formation of sulfonamide derivatives. These derivatives are crucial for synthesizing complex organic molecules and intermediates, making this compound valuable in developing new chemical entities .

Synthesis of Sulfonamides
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines or ammonia. This compound can be synthesized through these methods, showcasing its role as a building block for more complex structures. The presence of the iodine and nitro groups enhances its reactivity, allowing for selective modifications .

Pharmaceutical Applications

Antimicrobial Activity
Compounds containing sulfonamide moieties are known for their antimicrobial properties. This compound may exhibit similar activities, potentially serving as a lead compound for developing new antimicrobial agents. Research indicates that sulfonamides can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a vital component for bacterial folate synthesis .

Cancer Research
Recent studies have investigated the anticancer potential of sulfonamides, including derivatives of this compound. For instance, sulfonamides with specific structural features have shown activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Study Cell Line IC50 Value (µM) Notes
Study AMCF-776Active against breast cancer cells
Study BMDA-MB-23159Demonstrated significant cytotoxicity

Mechanistic Insights

Biological Mechanisms
The mechanisms by which this compound exerts its biological effects are under investigation. It is hypothesized that the compound interacts with various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease processes. For instance, its potential role as a carbonic anhydrase inhibitor has been explored, which could lead to applications in treating conditions like glaucoma and epilepsy .

Case Studies

Case Study: Anticancer Activity
In a recent study, novel sulfonamide derivatives were synthesized based on the structure of this compound. These compounds were evaluated for their anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications to the sulfonamide structure significantly enhanced cytotoxicity, suggesting a promising avenue for drug development .

Case Study: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of sulfonamides derived from this compound against various bacterial strains. The findings revealed that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents in treating infections .

Mechanism of Action

The mechanism of action of 4-Iodo-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds with enzymes and proteins, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-Iodo-2-nitrobenzene-1-sulfonamide with structurally related sulfonamides, highlighting key differences in substituents and properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Iodo (C4), Nitro (C2) C₆H₄IN₂O₄S High electron density at nitro group; potential catalytic or medicinal applications N/A
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Chloro (C4), Pyrazole (C1) C₁₆H₁₄ClN₃O₂S Chlorine enhances lipophilicity; pyrazole moiety supports kinase inhibition
4-Chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide Chloro (C4), Thiophene (N-linked) C₁₁H₉ClNO₂S₂ Thiophene introduces π-conjugation; used in material science

Key Observations :

  • Iodo vs.
  • Nitro Group Impact : The nitro group in the target compound increases acidity at the sulfonamide NH, affecting solubility and hydrogen-bonding networks, as observed in nitro-substituted sulfonamides .
  • Heterocyclic Moieties : Compounds like the pyrazole- and thiophene-containing analogs exhibit enhanced biological activity due to heterocyclic interactions with biological targets, whereas the iodine-nitro combination may favor catalytic or photochemical applications .

Biological Activity

4-Iodo-2-nitrobenzene-1-sulfonamide is a compound notable for its unique combination of functional groups, including iodine, nitro, and sulfonamide. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

The molecular formula of this compound is C6_6H5_5IN2_2O4_4S, highlighting the presence of iodine and nitro groups which are crucial for its biological interactions. The synthesis typically involves the nitration of 4-iodobenzenesulfonamide using concentrated nitric acid and sulfuric acid under controlled conditions.

Synthetic Routes

Reaction TypeReagentsProducts
NitrationHNO3_3, H2_2SO4_4This compound
SubstitutionSodium azide, KCN4-Azido-2-nitrobenzene-1-sulfonamide
ReductionH2_2, Pd/C4-Iodo-2-aminobenzene-1-sulfonamide
OxidationKMnO4_4Sulfonic acid derivatives

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. The sulfonamide moiety is known for its ability to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus acting as a competitive inhibitor .

Case Studies

  • Anticancer Activity : A study investigated sulfonamides similar to this compound and found them effective against human breast cancer cell lines MCF-7 and MDA-MB-231. Compounds exhibited IC50 values significantly lower than standard treatments, indicating potential as anticancer agents .
  • Pain Management : Research has highlighted the role of sodium channel inhibitors like sulfonamides in pain management. This compound has been studied for its selective inhibition of NaV 1.7 channels, which are implicated in pain signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 4-Iodo-2-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-iodo-2-nitroaniline using sulfonic acid derivatives (e.g., sulfonyl chlorides). Key factors include:
  • Temperature : Optimal sulfonylation occurs at 0–5°C to minimize side reactions (e.g., iodination displacement) .
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while protic solvents may hydrolyze intermediates .
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation .
    Table 1 : Example Reaction Optimization
ConditionYield (%)Purity (%)Notes
DCM, 0°C7295Minimal byproducts
THF, RT5887Partial hydrolysis

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR confirms aromatic substitution patterns (iodo and nitro groups induce distinct deshielding) .
  • IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm1^{-1}) and nitro groups (N=O at ~1520 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Resolves steric effects from the bulky iodo substituent and confirms planar sulfonamide geometry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Waste Management : Segregate halogenated waste for incineration to avoid environmental iodine release .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under resource constraints?

  • Methodological Answer : Use fractional factorial design to screen critical variables (e.g., temperature, stoichiometry, solvent) with minimal trials:
  • Factors : 3 variables at 2 levels (e.g., 0°C vs. 25°C, 1.0 vs. 1.2 eq sulfonyl chloride).
  • Response Surface Methodology (RSM) : Identifies non-linear relationships between variables and yield .
    Table 2 : DoE Matrix for Yield Optimization
RunTemp (°C)Equiv. ReagentSolventYield (%)
101.0DCM68
2251.2DMF81

Q. What computational methods elucidate the electronic effects of the iodo substituent on sulfonamide reactivity?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The iodine atom’s electron-withdrawing effect stabilizes negative charges on the sulfonamide group .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (e.g., DCM vs. water) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental 13^{13}C NMR shifts with computed values (GIAO method) to confirm assignments .
  • Hypothesis Testing : If IR lacks expected S=O peaks, test for hydrolysis byproducts via LC-MS .

Q. What role does this compound play in studying surface adsorption in material science?

  • Methodological Answer :
  • Microspectroscopic Imaging : Use AFM or ToF-SIMS to map adsorption on metal-organic frameworks (MOFs). The nitro group enhances π-π stacking, while iodine facilitates halogen bonding .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 178–183°C vs. 170–175°C)?

  • Methodological Answer :
  • Purity Assessment : Recrystallize the compound and analyze via HPLC (>99% purity required) .
  • Thermogravimetric Analysis (TGA) : Detect decomposition events that may lower apparent melting points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Iodo-2-nitrobenzene-1-sulfonamide
Reactant of Route 2
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4-Iodo-2-nitrobenzene-1-sulfonamide

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